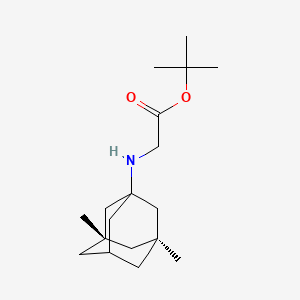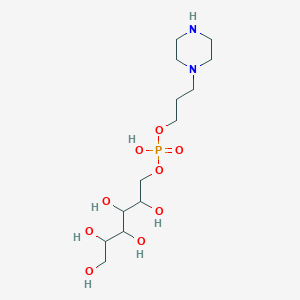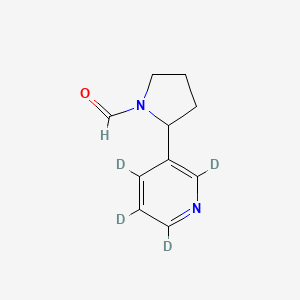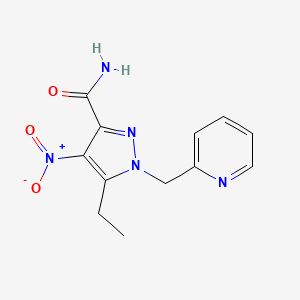
2-Acetamido-2-deoxy-d-glucuronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetamido-2-deoxy-d-glucuronic acid is a derivative of glucuronic acid, where the hydroxyl group at the second carbon is replaced by an acetamido group. This compound is significant in various biochemical and industrial applications due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetamido-2-deoxy-d-glucuronic acid typically involves the acetylation of 2-amino-2-deoxy-d-glucuronic acid. One common method is the condensation of N-acetamido sugars with ammonium bicarbonate in a saturated aqueous solution . Another approach involves the use of 2-acetamido-2-deoxy-d-glucono-1,5-lactone, which can be used in sugar science research .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the processes likely involve large-scale synthesis using similar chemical reactions as in laboratory settings, optimized for higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Acetamido-2-deoxy-d-glucuronic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups to carbonyl groups.
Reduction: This reaction can reduce carbonyl groups back to hydroxyl groups.
Substitution: The acetamido group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperatures and pH conditions to ensure specificity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield glucuronic acid derivatives, while reduction may produce glucosamine derivatives.
Aplicaciones Científicas De Investigación
2-Acetamido-2-deoxy-d-glucuronic acid has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-acetamido-2-deoxy-d-glucuronic acid involves its incorporation into glycosaminoglycans and other polysaccharides. It acts as a substrate for various enzymes, facilitating the synthesis and modification of these complex molecules . The molecular targets include enzymes involved in carbohydrate metabolism and glycosylation pathways.
Comparación Con Compuestos Similares
Similar Compounds
UDP-2-acetamido-2-deoxy-alpha-d-glucuronic acid: This compound is similar in structure but has a uridine diphosphate group attached.
2-Acetamido-2-deoxy-d-glucono-1,5-lactone: This lactone form is used in sugar science research.
2-Acetamido-2-deoxy-beta-d-glucopyranosylamine: This compound is used as a building block in synthetic reactions.
Uniqueness
2-Acetamido-2-deoxy-d-glucuronic acid is unique due to its specific acetamido substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C8H13NO7 |
|---|---|
Peso molecular |
235.19 g/mol |
Nombre IUPAC |
(2S,3S,4R,5R)-5-acetamido-3,4,6-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C8H13NO7/c1-2(10)9-3-4(11)5(12)6(7(13)14)16-8(3)15/h3-6,8,11-12,15H,1H3,(H,9,10)(H,13,14)/t3-,4-,5+,6+,8?/m1/s1 |
Clave InChI |
KSOXQRPSZKLEOR-OEGLBHDSSA-N |
SMILES isomérico |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)C(=O)O)O)O |
SMILES canónico |
CC(=O)NC1C(C(C(OC1O)C(=O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[2-(4-Methoxyphenyl)pyrimidin-4-yl]methanol](/img/structure/B13846245.png)
![1-(3-Cyanophenyl)-3-[6-[5-(4-imidazol-1-ylphenoxy)tetrazol-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]urea](/img/structure/B13846253.png)

![3-(1,4-Dioxaspiro[4.5]decan-8-ylidene)propan-1-ol](/img/structure/B13846266.png)


![(1R)-1-[3-Hydroxy-3-oxido-8-oxo-10-(2-pyridinyldithio)-2,4-dioxa-7-aza-3-phosphadec-1-yl]-1,2-ethanediyl Ester Hexadecanoic Acid Monosodium Salt](/img/structure/B13846295.png)

![sodium;2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]-1H-benzimidazole](/img/structure/B13846317.png)
![2-[(2S,5S)-5-benzyl-3,6-dioxopiperazin-2-yl]acetonitrile](/img/structure/B13846320.png)
![disodium;(5Z)-1,3,4,7,8-pentamethyl-6-oxo-5-[(N,2,3,5,6-pentamethyl-4-sulfonatoanilino)methylidene]-7,8-dihydronaphthalene-2-sulfonate](/img/structure/B13846321.png)

